Cas no 1170447-04-7 (1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid)

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid
- 1-(5-amino-2-pyridyl)pyrazole-3-carboxylic acid
- STK353380
- SBB026452
- ST45134960
- Z2106609629
- 1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid
-
- MDL: MFCD10001559
- インチ: 1S/C9H8N4O2/c10-6-1-2-8(11-5-6)13-4-3-7(12-13)9(14)15/h1-5H,10H2,(H,14,15)
- InChIKey: RSDSABASBDFQTN-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CN(C2C=CC(=CN=2)N)N=1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 248
- トポロジー分子極性表面積: 94
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB502621-100 mg |
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |
1170447-04-7 | 100MG |
€309.00 | 2022-03-01 | ||
Enamine | EN300-92499-0.5g |
1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |
1170447-04-7 | 95.0% | 0.5g |
$889.0 | 2025-02-21 | |
abcr | AB502621-1 g |
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |
1170447-04-7 | 1g |
€708.50 | 2022-03-01 | ||
abcr | AB502621-250 mg |
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |
1170447-04-7 | 250MG |
€409.30 | 2022-03-01 | ||
Enamine | EN300-92499-1.0g |
1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |
1170447-04-7 | 95.0% | 1.0g |
$1140.0 | 2025-02-21 | |
1PlusChem | 1P00JGO2-5g |
1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |
1170447-04-7 | 95% | 5g |
$3558.00 | 2023-12-26 | |
1PlusChem | 1P00JGO2-500mg |
1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |
1170447-04-7 | 95% | 500mg |
$1161.00 | 2023-12-26 | |
Chemenu | CM487034-1g |
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |
1170447-04-7 | 97% | 1g |
$450 | 2022-06-14 | |
Enamine | EN300-92499-0.1g |
1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |
1170447-04-7 | 95.0% | 0.1g |
$396.0 | 2025-02-21 | |
Matrix Scientific | 204329-1g |
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid, 95% |
1170447-04-7 | 95% | 1g |
$1021.00 | 2023-09-07 |
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acidに関する追加情報
Introduction to 1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1170447-04-7) and Its Emerging Applications in Chemical Biology
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid, identified by the chemical identifier CAS No. 1170447-04-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole and pyridine families, which are well-documented for their roles in drug discovery and medicinal chemistry. The presence of both an amine group and a carboxylic acid moiety in its structure makes it a versatile scaffold for further chemical modifications, enabling the development of novel bioactive molecules.
The structural framework of 1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid incorporates a pyridine ring linked to a pyrazole core, which is a common motif in many pharmacologically active compounds. The amine functionality at the 5-position of the pyridine ring and the carboxylic acid at the 3-position of the pyrazole ring provide multiple sites for interaction with biological targets. This dual functionality has been exploited in the design of molecules that exhibit both binding affinity and metabolic stability, key factors in drug development.
Recent studies have highlighted the potential of this compound as a building block in the synthesis of inhibitors targeting various enzymes and receptors involved in metabolic pathways. For instance, derivatives of 1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid have shown promise in inhibiting enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are implicated in inflammatory responses and cancer. The pyrazole moiety, in particular, has been recognized for its ability to modulate enzyme activity through precise interactions with active site residues.
In addition to its kinase inhibition properties, 1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid has been investigated for its role in modulating neurotransmitter receptors. The pyridine ring's capacity to engage with aromatic amino acids in receptor binding sites makes it an attractive scaffold for developing neuroactive compounds. Preliminary findings suggest that certain derivatives may exhibit properties relevant to central nervous system (CNS) disorders, although further research is needed to fully elucidate their mechanisms of action.
The compound's solubility profile and stability under various conditions have also been subjects of interest. Its ability to dissolve in both polar and non-polar solvents enhances its utility in synthetic chemistry, allowing for diverse formulation strategies. Moreover, its stability under physiological conditions suggests that it could be a viable candidate for oral or parenteral administration in therapeutic applications.
From a synthetic chemistry perspective, 1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid serves as a valuable intermediate in multi-step syntheses. The presence of both functional groups allows for selective modifications, enabling chemists to tailor the molecule's properties for specific applications. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional substituents at strategic positions within the molecule, expanding its pharmacological potential.
The integration of computational methods into the study of 1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid has accelerated the discovery process by predicting binding affinities and identifying promising derivatives. Molecular docking simulations have been particularly useful in understanding how this compound interacts with biological targets at an atomic level. These simulations have guided experimental efforts, leading to more efficient development pipelines.
In conclusion, 1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1170447-04-7) represents a significant advancement in the field of chemical biology. Its unique structural features, combined with its potential biological activities, make it a compelling candidate for further investigation. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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